molecular formula C17H12N2O B14129114 10-(Pyridin-3-yl)-10H-phenoxazine

10-(Pyridin-3-yl)-10H-phenoxazine

Cat. No.: B14129114
M. Wt: 260.29 g/mol
InChI Key: DHWMCWAHZWOGDC-UHFFFAOYSA-N
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Description

10-(Pyridin-3-yl)-10H-phenoxazine is a heterocyclic compound that features a phenoxazine core with a pyridine ring attached at the 10th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Pyridin-3-yl)-10H-phenoxazine typically involves the coupling of a phenoxazine derivative with a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated phenoxazine under the influence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

10-(Pyridin-3-yl)-10H-phenoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

10-(Pyridin-3-yl)-10H-phenoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(Pyridin-3-yl)-10H-phenoxazine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(Pyridin-3-yl)-10H-phenoxazine is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. This positioning can lead to different biological activities and applications compared to its analogs .

Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

10-pyridin-3-ylphenoxazine

InChI

InChI=1S/C17H12N2O/c1-3-9-16-14(7-1)19(13-6-5-11-18-12-13)15-8-2-4-10-17(15)20-16/h1-12H

InChI Key

DHWMCWAHZWOGDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CN=CC=C4

Origin of Product

United States

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